
Feglymycin
Übersicht
Beschreibung
Feglymycin ist ein natürlich vorkommendes Peptidantibiotikum, das vom Bakterium Streptomyces sp. DSM 11171 produziert wird. Es ist ein 13-mer Peptid, das für seine starken anti-HIV- und antimikrobiellen Eigenschaften bekannt ist. Die Verbindung enthält hoch racemisierbare 3,5-Dihydroxyphenylglycine, die zu seiner biologischen Aktivität beitragen .
2. Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: Die Totalsynthese von this compound beinhaltet einen linearen/konvergenten Hybridansatz unter Verwendung der Mikro-Flow-Amidbindungsbildung. Diese Methode ermöglicht die Verlängerung von Peptidketten, die hoch racemisierbare Aminosäuren enthalten, was zuvor als schwierig galt . Die Synthese beginnt mit der Herstellung von kurzen Peptiden (weniger als 10 Aminosäuren) unter Verwendung einer linearen Strategie, gefolgt von der Kupplung dieser kurzen Peptide in konvergenter Weise, um das Zieloligopeptid zu bilden .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound ist nicht umfassend dokumentiert, aber der von Forschern am Tokyo Institute of Technology entwickelte Syntheseansatz bietet eine praktische Methode zur Herstellung biologisch aktiver Oligopeptide, die hoch racemisierbare Aminosäuren enthalten .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The total synthesis of feglymycin involves a linear/convergent hybrid approach using micro-flow amide bond formation. This method enables the elongation of peptide chains containing highly racemizable amino acids, which was previously considered challenging . The synthesis begins with the preparation of short peptides (less than 10 amino acids) using a linear strategy, followed by coupling these short peptides in a convergent manner to form the target oligopeptide .
Industrial Production Methods: Industrial production of this compound is not widely documented, but the synthetic approach developed by researchers at Tokyo Institute of Technology provides a practical method for preparing biologically active oligopeptides containing highly racemizable amino acids .
Analyse Chemischer Reaktionen
Micro-Flow Amide Bond Formation Strategy
A breakthrough synthesis by Fuse et al. (2016) utilized micro-flow reactors to suppress racemization. Key innovations include:
Parameter | Condition A | Condition B |
---|---|---|
Activation time | 1.0 s | 0.5 s |
Solvent system | DMA/H<sub>2</sub>O | MeCN/H<sub>2</sub>O |
Temperature | 10°C | 25°C |
Coupling reagent | Triphosgene/DIEA | Triphosgene/DIEA |
Racemization | ≤1% | ≤1% |
This system achieved coupling reactions in ≤5.3 s, significantly faster than traditional methods requiring hours .
Convergent Assembly
The final step coupled hexapeptide 2 and heptapeptide 3 using Pd-mediated deprotection and DEPBT-mediated amidation :
textHexapeptide-Alloc (2) → Hexapeptide-NH₂ (after Pd deprotection) Heptapeptide-Cbz (3) → Heptapeptide-COOH (after hydrogenolysis) Coupling via DEPBT → this compound (1)
Critical validation through <sup>1</sup>H/<sup>13</sup>C NMR and HRMS confirmed structural integrity .
Racemization Suppression Mechanisms
-
Microfluidic mixing : Reduced residence time during activation (≤1 s vs. minutes in batch) .
-
Solvent optimization : DMA improved solubility of carboxylates/amines vs. DMF/MeCN .
-
Temperature control : Reactions conducted at 10°C minimized thermal racemization .
Environmental and Scalability Advantages
-
Waste reduction : Triphosgene usage produces only CO<sub>2</sub> and HCl-DIEA salt .
-
Reagent recovery : 31–51% recovery of unreacted Hpg/Dpg residues .
-
Scalability : Continuous flow operation allows gram-scale synthesis .
Comparative Analysis with Prior Syntheses
This synthesis methodology enables future exploration of this compound analogs through late-stage modifications, addressing drug resistance and pharmacokinetic limitations . The integration of microreactor technology sets a precedent for synthesizing other racemization-prone peptides.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Feglymycin exhibits strong antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA). This activity is attributed to its unique mechanism of action that inhibits the early stages of bacterial peptidoglycan synthesis, distinguishing it from other peptide antibiotics that target different pathways .
Table 1: Antimicrobial Efficacy of this compound
Pathogen | Activity Level | Reference |
---|---|---|
Methicillin-resistant S. aureus | Strong | |
Other Gram-positive bacteria | Moderate |
The structural composition of this compound, which includes nonproteinogenic phenylglycine-type amino acids, contributes to its effectiveness against these pathogens .
Antiviral Activity
This compound has also been identified as an antiviral agent, specifically against HIV. Research indicates that it inhibits HIV entry by targeting the viral envelope protein gp120, which is critical for viral fusion and entry into host cells . This property positions this compound as a potential candidate for further development in HIV therapeutics.
Table 2: Antiviral Efficacy of this compound
Synthetic Methodologies
The total synthesis of this compound has been a significant focus in medicinal chemistry due to its complex structure and the racemization-prone nature of its components. Recent advancements have utilized a linear/convergent hybrid synthetic approach employing micro-flow amide bond formation. This method allows for efficient synthesis while minimizing racemization, enabling the production of biologically active analogs .
Table 3: Synthetic Approaches to this compound
Future Directions in Research
Given its promising antibacterial and antiviral properties, further research into this compound could lead to significant advancements in drug development. Potential areas for exploration include:
- Analog Development : Creating derivatives with enhanced efficacy or reduced toxicity.
- Combination Therapies : Investigating the synergistic effects of this compound with other antibiotics or antiviral agents.
- Mechanistic Studies : Understanding the precise mechanisms through which this compound exerts its biological effects.
Wirkmechanismus
Feglymycin exerts its effects by inhibiting the early steps of bacterial peptidoglycan synthesis, which is essential for bacterial cell wall formation . It also acts as a gp120/CD4 binder, interacting with the heavily glycosylated viral envelope protein gp120, thereby inhibiting HIV entry into CD4+ T cells via CCR5 and/or CXCR4 chemokine receptors .
Vergleich Mit ähnlichen Verbindungen
Vancomycin: A glycopeptide antibiotic used to treat methicillin-resistant Staphylococcus aureus infections.
Teicoplanin: Another glycopeptide antibiotic with a similar mechanism of action to vancomycin.
Ramoplanin: A lipoglycodepsipeptide antibiotic that inhibits cell wall biosynthesis.
Uniqueness: Feglymycin is unique due to its combination of anti-HIV and antimicrobial properties, which are attributed to the presence of highly racemizable 3,5-dihydroxyphenylglycines . This dual activity makes it a valuable compound for research and potential therapeutic applications.
Biologische Aktivität
Feglymycin is a peptide antibiotic produced by the bacterium Streptomyces sp. DSM 11171. It has garnered significant attention due to its potent biological activities, particularly its antibacterial and antiviral properties. This article explores the biological activity of this compound, including its mechanisms of action, synthesis challenges, and potential applications in drug development.
Structure and Composition
This compound is a 13-mer peptide composed primarily of nonproteinogenic amino acids, notably phenylglycine (Phg) and its derivatives, including 4-hydroxyphenylglycine (Hpg) and 3,5-dihydroxyphenylglycine (Dpg). Its unique helical conformation contributes to its biological activity and makes it an attractive candidate for therapeutic applications .
Antibacterial Activity
This compound exhibits significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). Research indicates that it inhibits the early stages of bacterial peptidoglycan synthesis, a mechanism distinct from other peptide antibiotics . In a comparative study, this compound demonstrated moderate antibacterial effects, which are considered less potent than those of traditional glycopeptide antibiotics but still noteworthy due to its effectiveness against resistant strains .
Table 1: Antibacterial Activity Comparison
Compound | Target Bacteria | Activity Level |
---|---|---|
This compound | MRSA | Moderate |
Vancomycin | MRSA | High |
Teicoplanin | MRSA | High |
Antiviral Activity
In addition to its antibacterial properties, this compound has shown strong antiviral activity against HIV. The mechanism of action involves interference with viral replication processes, although the specific pathways remain under investigation . This dual activity against both bacterial and viral pathogens positions this compound as a promising candidate for further development in treating infections caused by resistant organisms.
Synthesis Challenges
The synthesis of this compound poses significant challenges due to the racemization-prone nature of its constituent amino acids. Traditional synthetic methods often lead to undesirable racemization, which can compromise the biological activity of the resulting peptides. Recent advancements in synthetic methodologies, particularly the use of micro-flow amide bond formation techniques, have enabled more efficient synthesis while minimizing racemization . This innovative approach allows for rapid coupling of amino acids and has implications for scaling up production.
Case Study 1: Total Synthesis of this compound
In a landmark study by Süssmuth et al., the first total synthesis of this compound was achieved using a highly convergent approach. This involved coupling D-Dpgs with neighboring amino acids while employing specific coupling agents to mitigate racemization. The synthesized compound was characterized using NMR and mass spectrometry techniques, confirming its structure and biological activity .
Case Study 2: Antimicrobial Efficacy Assessment
A study assessing the antimicrobial efficacy of this compound involved testing various concentrations against MRSA strains. The results indicated that while this compound was less potent than established antibiotics like vancomycin, it still exhibited significant inhibitory effects on bacterial growth, highlighting its potential as an alternative treatment option .
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-2-(3,5-dihydroxyphenyl)acetyl]amino]-3-methylbutanoyl]amino]-2-(3,5-dihydroxyphenyl)acetyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-2-(3,5-dihydroxyphenyl)acetyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-2-(3,5-dihydroxyphenyl)acetyl]amino]-3-methylbutanoyl]amino]-2-(3,5-dihydroxyphenyl)acetyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-phenylpropanoyl]amino]butanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C95H97N13O30/c1-43(2)73(99-90(132)78(50-27-59(113)37-60(114)28-50)101-84(126)72(96)46-10-18-55(109)19-11-46)85(127)106-81(53-33-65(119)40-66(120)34-53)93(135)103-77(49-16-24-58(112)25-17-49)89(131)108-82(54-35-67(121)41-68(122)36-54)94(136)104-76(48-14-22-57(111)23-15-48)88(130)107-79(51-29-61(115)38-62(116)30-51)91(133)100-74(44(3)4)86(128)105-80(52-31-63(117)39-64(118)32-52)92(134)102-75(47-12-20-56(110)21-13-47)87(129)97-69(26-45-8-6-5-7-9-45)83(125)98-70(95(137)138)42-71(123)124/h5-25,27-41,43-44,69-70,72-82,109-122H,26,42,96H2,1-4H3,(H,97,129)(H,98,125)(H,99,132)(H,100,133)(H,101,126)(H,102,134)(H,103,135)(H,104,136)(H,105,128)(H,106,127)(H,107,130)(H,108,131)(H,123,124)(H,137,138)/t69-,70-,72+,73-,74-,75-,76-,77-,78+,79+,80+,81+,82+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJQKBRUTBCTBKE-OVYRLPCXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C1=CC(=CC(=C1)O)O)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC(C3=CC(=CC(=C3)O)O)C(=O)NC(C4=CC=C(C=C4)O)C(=O)NC(C5=CC(=CC(=C5)O)O)C(=O)NC(C(C)C)C(=O)NC(C6=CC(=CC(=C6)O)O)C(=O)NC(C7=CC=C(C=C7)O)C(=O)NC(CC8=CC=CC=C8)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(C9=CC(=CC(=C9)O)O)NC(=O)C(C1=CC=C(C=C1)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@H](C1=CC(=CC(=C1)O)O)C(=O)N[C@@H](C2=CC=C(C=C2)O)C(=O)N[C@H](C3=CC(=CC(=C3)O)O)C(=O)N[C@@H](C4=CC=C(C=C4)O)C(=O)N[C@H](C5=CC(=CC(=C5)O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@H](C6=CC(=CC(=C6)O)O)C(=O)N[C@@H](C7=CC=C(C=C7)O)C(=O)N[C@@H](CC8=CC=CC=C8)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@@H](C9=CC(=CC(=C9)O)O)NC(=O)[C@@H](C1=CC=C(C=C1)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C95H97N13O30 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1900.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.